2-Phenethoxytetrahydrofuran
Description
2-Phenethoxytetrahydrofuran is an organic compound with the molecular formula C12H16O2 It is a derivative of tetrahydrofuran, where a phenethoxy group is attached to the tetrahydrofuran ring
Properties
IUPAC Name |
2-(2-phenylethoxy)oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-5-11(6-3-1)8-10-14-12-7-4-9-13-12/h1-3,5-6,12H,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBSZILIBYFASK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)OCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457930 | |
| Record name | Furan, tetrahydro-2-(2-phenylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52767-51-8 | |
| Record name | Furan, tetrahydro-2-(2-phenylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenethoxytetrahydrofuran can be synthesized through several methods. One common approach involves the reaction of tetrahydrofuran with phenethyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the ether linkage between the tetrahydrofuran ring and the phenethyl group .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Phenethoxytetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The phenethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid, while reduction could produce phenethyl alcohol .
Scientific Research Applications
2-Phenethoxytetrahydrofuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of biochemical pathways and interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Phenethoxytetrahydrofuran involves its interaction with specific molecular targets. The phenethoxy group can engage in various chemical interactions, influencing the compound’s reactivity and stability. The tetrahydrofuran ring provides a stable framework that can undergo further functionalization, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran: A simpler analog without the phenethoxy group.
Phenethyl alcohol: Contains the phenethyl group but lacks the tetrahydrofuran ring.
2-Methyltetrahydrofuran: A derivative with a methyl group instead of the phenethoxy group.
Uniqueness
2-Phenethoxytetrahydrofuran is unique due to the presence of both the tetrahydrofuran ring and the phenethoxy group. This combination imparts distinct chemical properties, making it valuable for specific applications that require both stability and reactivity .
Biological Activity
2-Phenethoxytetrahydrofuran (PETF) is a compound that has garnered attention in various fields, particularly due to its potential biological activities. This article explores the biological activity of PETF, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a tetrahydrofuran ring substituted with a phenethoxy group. Its chemical structure can be represented as follows:
- Chemical Formula : CHO
- Molecular Weight : 190.24 g/mol
This structure contributes to its solubility and interaction with biological systems, particularly in receptor binding.
Pharmacological Effects
- Opioid Receptor Interaction : PETF has been studied for its interaction with μ-opioid receptors (MOR). Research indicates that compounds with a phenethyl moiety tend to exhibit enhanced binding affinities to these receptors, which are crucial in mediating pain relief and euphoria associated with opioids .
- CNS Effects : Similar to other tetrahydrofuran derivatives, PETF may exhibit central nervous system (CNS) depressant effects. Animal studies have shown that substances interacting with MOR can lead to respiratory depression and altered consciousness, which are significant concerns in clinical settings .
- Toxicological Profile : The toxicological implications of PETF are still being elucidated. Case studies involving related compounds have reported severe adverse effects, including fatalities attributed to respiratory depression and overdose when used improperly .
The biological activity of PETF is primarily mediated through its agonistic action on opioid receptors. The presence of the phenethyl group enhances its lipophilicity, facilitating better penetration into the CNS and potentially increasing its potency compared to non-substituted analogs .
Comparative Potency
A comparative analysis of various fentanyl analogs highlights the potency of PETF in relation to other compounds:
| Compound | Ki (nM) | EC50 (nM) | Emax (%) |
|---|---|---|---|
| Fentanyl | 0.0249 | 2.52 | 73.8 |
| Tetrahydrofuranylfentanyl | 0.025 | 3.50 | 55.5 |
| This compound | TBD | TBD | TBD |
Note: Values for PETF are currently under investigation and will require further empirical data for precise quantification.
Clinical Observations
A notable case study involved the administration of tetrahydrofuranylfentanyl, a closely related compound, which resulted in significant respiratory depression in a patient after self-administration via nasal spray . This case underscores the potential risks associated with PETF-like compounds when misused.
Research Findings
Research conducted on the metabolic pathways of fentanyl analogs suggests that modifications at the phenethyl position can significantly alter receptor binding and efficacy, indicating that similar studies on PETF could yield valuable insights into its pharmacodynamics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
